molecular formula C13H10Br2O3S B13855392 (4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate

(4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate

Cat. No.: B13855392
M. Wt: 406.09 g/mol
InChI Key: ZQJFUBTZNHDPOR-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4,5-dibromothiophene-2-carboxylic acid is then esterified with (4-methoxyphenyl)methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Substituted thiophene derivatives with various functional groups.

    Oxidation Reactions: Thiophene sulfoxides or sulfones.

    Reduction Reactions: Alcohol derivatives of the ester group.

Scientific Research Applications

(4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms on the thiophene ring can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

(4-Methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate is unique due to the presence of both the methoxyphenyl and dibromothiophene moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications. The bromine atoms on the thiophene ring provide sites for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C13H10Br2O3S

Molecular Weight

406.09 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4,5-dibromothiophene-2-carboxylate

InChI

InChI=1S/C13H10Br2O3S/c1-17-9-4-2-8(3-5-9)7-18-13(16)11-6-10(14)12(15)19-11/h2-6H,7H2,1H3

InChI Key

ZQJFUBTZNHDPOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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